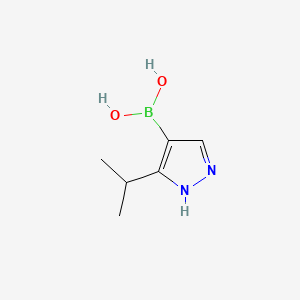
(3-Isopropyl-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isopropyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring substituted with an isopropyl group at the 3-position and a boronic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, to form the pyrazole ring. The isopropyl group can be introduced via alkylation reactions. The boronic acid group is then introduced through borylation reactions, often using boronic esters or boron reagents under mild conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Boronic Acids: Depending on the reaction conditions
Aplicaciones Científicas De Investigación
Chemistry: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used to synthesize various bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (3-Isopropyl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar coupling reactions and has comparable reactivity
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with similar applications in organic synthesis.
Uniqueness: (3-Isopropyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of the isopropyl group at the 3-position enhances its steric and electronic characteristics, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C6H11BN2O2 |
|---|---|
Peso molecular |
153.98 g/mol |
Nombre IUPAC |
(5-propan-2-yl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-4(2)6-5(7(10)11)3-8-9-6/h3-4,10-11H,1-2H3,(H,8,9) |
Clave InChI |
GFHFHPFYOUJJTI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(NN=C1)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



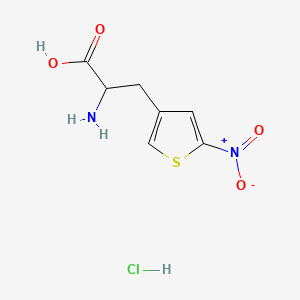
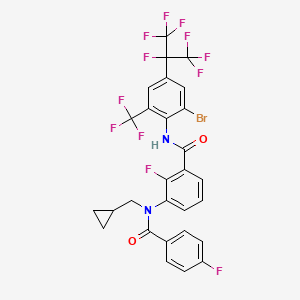

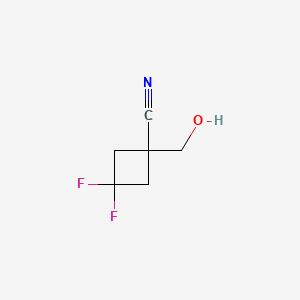
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
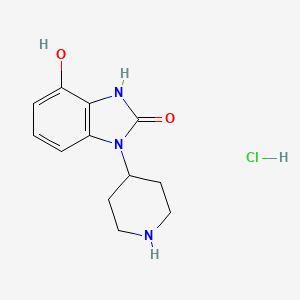

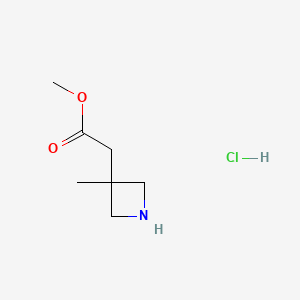
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
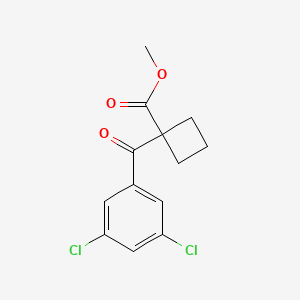
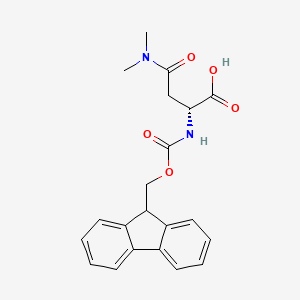
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
